Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by cyclization with a suitable aldehyde or ketone to form the pyrrole ring . The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require heating or cooling to control the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse range of derivatives with potential biological activities .
Scientific Research Applications
Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit similar biological activities, such as antimicrobial and antitumor effects.
Pyridazine derivatives: These compounds have adjacent nitrogen atoms in a six-membered ring and show a wide range of pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific ring structure, which combines both pyrrole and pyrimidine rings. This unique structure contributes to its diverse range of biological activities and makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-5-7(12-6)10-4-11-8(5)13/h3-5H,2H2,1H3,(H,10,11,12,13) |
InChI Key |
GHYURUMIIKLKND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2C(=O)NC=NC2=N1 |
Origin of Product |
United States |
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